2,3-dimethyl-11H-indeno[1,2-b]quinoline
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Overview
Description
2,3-Dimethyl-11H-indeno[1,2-b]quinoline is a heterocyclic compound that belongs to the class of indenoquinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-11H-indeno[1,2-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic aldehydes, indan-1,3-dione, and dimedone in the presence of a catalyst such as CuO supported on zeolite-Y . The reaction is carried out in ethanol under reflux conditions, resulting in high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-11H-indeno[1,2-b]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .
Scientific Research Applications
2,3-Dimethyl-11H-indeno[1,2-b]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have shown its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2,3-dimethyl-11H-indeno[1,2-b]quinoline involves its interaction with various molecular targets and pathways. For instance, it can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
11H-Indeno[1,2-b]quinoline: A closely related compound with similar structural features but lacking the dimethyl groups.
7,7-Dimethyl-10-aryl-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione: Another derivative with additional functional groups that enhance its chemical properties.
Uniqueness
2,3-Dimethyl-11H-indeno[1,2-b]quinoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the dimethyl groups can enhance its stability and potentially improve its interaction with biological targets .
Properties
Molecular Formula |
C18H15N |
---|---|
Molecular Weight |
245.3 g/mol |
IUPAC Name |
2,3-dimethyl-11H-indeno[1,2-b]quinoline |
InChI |
InChI=1S/C18H15N/c1-11-7-14-10-15-9-13-5-3-4-6-17(13)19-18(15)16(14)8-12(11)2/h3-9H,10H2,1-2H3 |
InChI Key |
JNXGQZGOFUXFNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C3=NC4=CC=CC=C4C=C3C2 |
Origin of Product |
United States |
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